

Spectroscopic Characterization of 3-(2-Fluoro-5-methylphenyl)benzonitrile: A Technical Guide

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Compound of Interest

Compound Name:	3-(2-Fluoro-5-methylphenyl)benzonitrile
CAS No.:	1365272-20-3
Cat. No.:	B573074

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Introduction

3-(2-Fluoro-5-methylphenyl)benzonitrile, with CAS number 1365272-20-3, is a biaryl nitrile compound featuring a fluoro and a methyl substituent on one of the phenyl rings.^{[1][2][3]} Its molecular formula is $C_{14}H_{10}FN$, and it has a molecular weight of approximately 211.23 g/mol. ^[1] The unique arrangement of its functional groups—a nitrile, a fluoro group, and a methyl group on a biphenyl scaffold—makes it a molecule of interest in medicinal chemistry and materials science. The fluorinated nature of the compound can enhance properties such as metabolic stability and lipophilicity, which are crucial in drug design.

This guide provides an in-depth analysis of the expected spectroscopic data for **3-(2-Fluoro-5-methylphenyl)benzonitrile**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a self-validating system of characterization, the congruence of these distinct spectroscopic techniques provides a high degree of confidence in the structural elucidation of the molecule. The following sections will detail the predicted spectral features and the underlying principles for their interpretation.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of **3-(2-Fluoro-5-methylphenyl)benzotrile** are numbered as shown in the diagram below. This numbering scheme will be used for the assignment of NMR signals.

Caption: Molecular structure of **3-(2-Fluoro-5-methylphenyl)benzotrile** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **3-(2-Fluoro-5-methylphenyl)benzotrile**, ^1H , ^{13}C , and ^{19}F NMR spectra are particularly informative.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-(2-Fluoro-5-methylphenyl)benzotrile** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube.
- Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
- ^1H NMR:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width covering -2 to 12 ppm.
 - Reference the spectrum to the residual solvent peak (e.g., CHCl_3 at 7.26 ppm).[4]
- ^{13}C NMR:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds, spectral width covering 0 to 200 ppm.

- Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).[5]
- ^{19}F NMR:
 - Acquire a proton-decoupled ^{19}F spectrum.
 - Typical parameters: 64-256 scans, relaxation delay of 1-2 seconds.
 - Use an external reference standard such as CFCl_3 (0 ppm) or an internal standard like hexafluorobenzene (-164.9 ppm).[6][7]
- 2D NMR (Optional but Recommended):
 - Acquire COSY (^1H - ^1H correlation), HSQC (^1H - ^{13}C one-bond correlation), and HMBC (^1H - ^{13}C long-range correlation) spectra to aid in definitive assignments.

^1H NMR Spectroscopy: Predicted Data

The ^1H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electronic effects of the substituents (cyano, fluoro, and methyl groups) and the steric hindrance between the two phenyl rings.

Proton(s)	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)	Rationale
H-2	7.7 - 7.9	s or narrow t	$J \approx 1.5$ Hz	Singlet-like appearance due to small meta couplings.
H-4	7.6 - 7.8	t	$J \approx 7.8$ Hz	Triplet due to ortho coupling to H-5 and H-3 (of the benzonitrile ring, assuming free rotation).
H-5	7.5 - 7.7	d	$J \approx 7.8$ Hz	Doublet due to ortho coupling to H-4.
H-6	7.5 - 7.7	d	$J \approx 7.8$ Hz	Doublet due to ortho coupling to H-5.
H-3'	7.1 - 7.3	dd	$J(\text{H-F}) \approx 8$ Hz, $J(\text{H-H}) \approx 2$ Hz	Doublet of doublets due to ortho coupling to fluorine and meta coupling to H-4'.
H-4'	7.0 - 7.2	dd	$J(\text{H-H}) \approx 8$ Hz, $J(\text{H-H}) \approx 2$ Hz	Doublet of doublets due to ortho coupling to H-3' and meta coupling to H-6'.

H-6'	7.3 - 7.5	d	J(H-H) \approx 8 Hz	Doublet due to ortho coupling to H-5' (of the fluoromethylphenyl ring).
-CH ₃	2.3 - 2.5	s	-	Singlet for the methyl group protons.

¹³C NMR Spectroscopy: Predicted Data

The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts are influenced by the electronegativity of the substituents and resonance effects.

Carbon(s)	Predicted Chemical Shift (δ , ppm)	Rationale
C-1	140 - 145	Quaternary carbon attached to the substituted phenyl ring.
C-2	130 - 135	Aromatic CH.
C-3	112 - 115	Quaternary carbon attached to the nitrile group.
C-4	130 - 135	Aromatic CH.
C-5	129 - 132	Aromatic CH.
C-6	135 - 140	Aromatic CH.
-CN	118 - 120	Nitrile carbon.
C-1'	125 - 130 (d, $J(\text{C-F}) \approx 15$ Hz)	Quaternary carbon with a large one-bond C-F coupling.
C-2'	160 - 165 (d, $J(\text{C-F}) \approx 250$ Hz)	Carbon directly attached to fluorine, showing a large one-bond C-F coupling.
C-3'	115 - 120 (d, $J(\text{C-F}) \approx 20$ Hz)	Aromatic CH with a two-bond C-F coupling.
C-4'	138 - 142	Quaternary carbon attached to the methyl group.
C-5'	130 - 135	Aromatic CH.
C-6'	125 - 130 (d, $J(\text{C-F}) \approx 5$ Hz)	Aromatic CH with a three-bond C-F coupling.
-CH ₃	20 - 22	Methyl carbon.

¹⁹F NMR Spectroscopy: Predicted Data

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms.[8] For **3-(2-Fluoro-5-methylphenyl)benzonitrile**, a single resonance is expected.

Fluorine Atom	Predicted Chemical Shift (δ , ppm)	Multiplicity	Rationale
F on C-2'	-110 to -120	m	The chemical shift for a fluorine on a benzene ring is typically in this range relative to CFCl_3 . ^{[6][7]} The multiplicity will be complex due to couplings to nearby protons (H-3' and H-6').

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

- Sample Preparation:
 - Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
 - Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} . The spectrum is usually recorded from 4000 to 400 cm^{-1} .

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration	Intensity	Rationale
3100 - 3000	C-H stretch (aromatic)	Medium-Weak	Characteristic of C-H bonds on a benzene ring.
2950 - 2850	C-H stretch (methyl)	Medium-Weak	Characteristic of the methyl group C-H bonds.
~2230	C≡N stretch (nitrile)	Strong	The nitrile group has a very characteristic and strong absorption in this region. [9]
1600 - 1450	C=C stretch (aromatic)	Medium-Strong	Multiple bands are expected for the aromatic ring skeletal vibrations.
1250 - 1150	C-F stretch (aryl-F)	Strong	The C-F bond vibration in aromatic compounds is typically strong and found in this region.
850 - 750	C-H bend (out-of-plane)	Strong	The substitution pattern on the benzene rings will influence the exact position of these bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: Mass Spectrometry

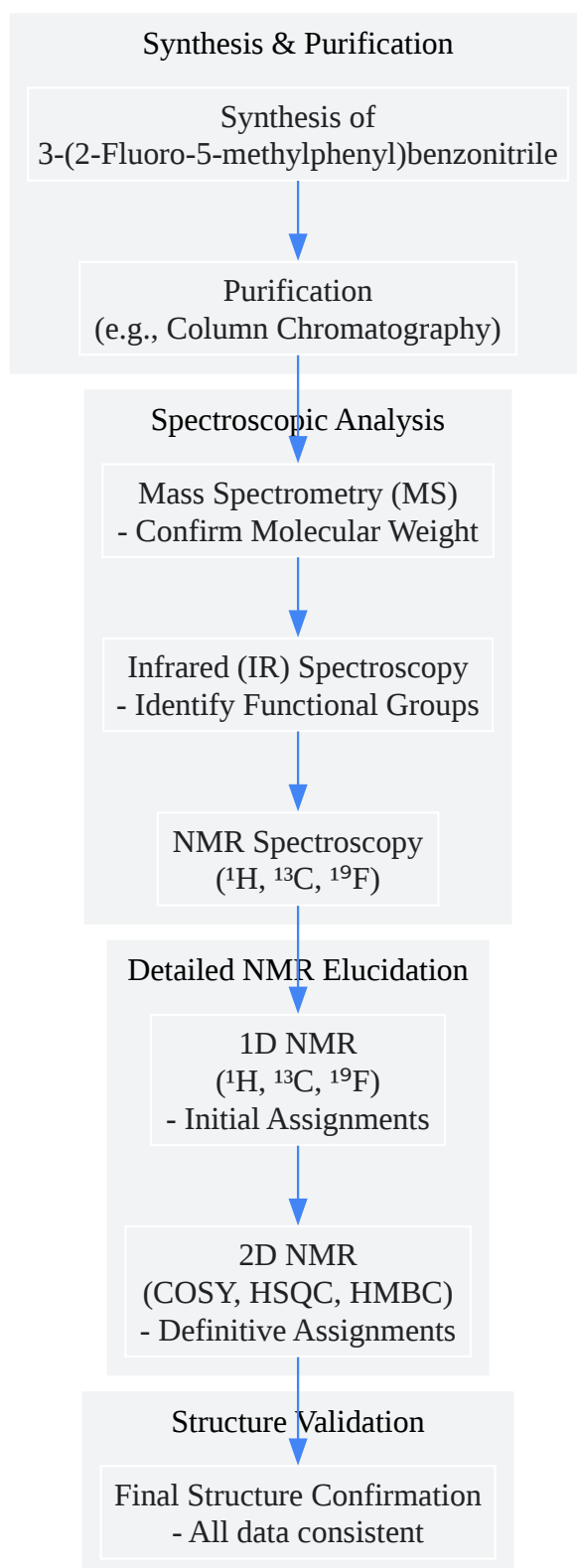
- **Sample Introduction:** Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- **Ionization:** Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will produce fragment ions. Electrospray Ionization (ESI) is common for LC-MS and typically produces the protonated molecule $[M+H]^+$.
- **Mass Analysis:** Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination to confirm the elemental composition.

Predicted Mass Spectrum Data

- **Molecular Ion (M^+) or Protonated Molecule ($[M+H]^+$):**
 - The nominal mass will be 211 u.
 - The exact mass of the molecular ion ($C_{14}H_{10}FN^+$) is calculated to be 211.0797 u. The protonated molecule ($[C_{14}H_{11}FN]^+$) would have an exact mass of 212.0875 u. Observation of this ion at high resolution would confirm the molecular formula.
- **Key Fragmentation Patterns (under EI):**
 - Loss of HCN (m/z 184): A common fragmentation pathway for benzonitriles.
 - Loss of a methyl radical (m/z 196): From the cleavage of the methyl group.
 - Fragments corresponding to the individual rings: Signals corresponding to the fluoromethylphenyl cation (m/z 109) and the cyanophenyl cation (m/z 102) or related fragments may be observed.

Workflow for Spectroscopic Analysis

The logical flow for the characterization of **3-(2-Fluoro-5-methylphenyl)benzonitrile** is depicted below.



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Caption: A typical workflow for the synthesis, purification, and spectroscopic characterization of a novel compound.

Conclusion

The combination of NMR (^1H , ^{13}C , ^{19}F), IR, and MS provides a comprehensive and robust dataset for the unambiguous structural confirmation of **3-(2-Fluoro-5-methylphenyl)benzotrile**. This guide outlines the expected spectral data based on established principles of spectroscopy and analysis of related structures. The detailed protocols and interpretations serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, enabling them to confidently characterize this and similar fluorinated biaryl compounds. The self-validating nature of these combined techniques ensures high fidelity in structural assignment, a cornerstone of modern chemical research.

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